2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate

HBV DNA polymerase inhibition antiviral nucleoside triphosphates competitive polymerase inhibitors

2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate (CAS 124903-24-8) is a synthetic, chain-terminating nucleoside 5'-triphosphate analogue within the 3'-fluoro-2',3'-dideoxyuridine pharmacophore class. Its molecular design incorporates three critical features: the absence of the 2'- and 3'-hydroxyl groups to enforce obligate chain termination, a 3'-fluoro substituent that enhances metabolic stability and modulates polymerase active-site interactions, and a 5-bromo substituent on the uracil base that expands binding surface complementarity and permits immunochemical detection.

Molecular Formula C9H13BrFN2O13P3
Molecular Weight 549.03 g/mol
CAS No. 124903-24-8
Cat. No. B12800816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
CAS124903-24-8
Molecular FormulaC9H13BrFN2O13P3
Molecular Weight549.03 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F
InChIInChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
InChIKeyUDICAUKVGFTYNF-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate – Core Identity, Pharmacophore Class & Procurement-Relevant Biochemical Profile


2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate (CAS 124903-24-8) is a synthetic, chain-terminating nucleoside 5'-triphosphate analogue within the 3'-fluoro-2',3'-dideoxyuridine pharmacophore class [1]. Its molecular design incorporates three critical features: the absence of the 2'- and 3'-hydroxyl groups to enforce obligate chain termination, a 3'-fluoro substituent that enhances metabolic stability and modulates polymerase active-site interactions, and a 5-bromo substituent on the uracil base that expands binding surface complementarity and permits immunochemical detection [2]. Biochemically, the compound functions as a competitive inhibitor of viral DNA polymerases and reverse transcriptases, acting as an alternative substrate that, once incorporated, prevents further strand elongation [1]. Its dual modification (3'-fluoro plus 5-bromo) distinguishes it from simpler chain terminators and places it at a structurally unique position between purely inhibitory analogs and transcription-labeling probes such as 5-bromouridine triphosphate (BrUTP).

Why 2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate Cannot Be Replaced by Broader In-Class Nucleotide Analogue Triphosphates


Within the 3'-fluoro-dideoxyuridine triphosphate series, even single-atom differences at the nucleobase 5-position produce large shifts in inhibitory potency, selectivity, and polymerase target spectrum that render generic substitution scientifically invalid. In the HBV DNA polymerase system, 2',3'-dideoxy-3'-fluoro-5-bromouridine triphosphate exhibits an ID50 of 1.00 μM, approximately 4-fold less potent than its 5-vinyl analog (ID50 = 0.25 μM) but 25-fold more potent than the unsubstituted parent compound FddUTP (ID50 ≈ 25 μM), illustrating that the 5-bromo substituent is a critical pharmacophoric determinant [1]. Moreover, removal of the 3'-fluoro group yields 5-bromouridine triphosphate (BrUTP), which functions as an efficient RNA polymerase substrate for transcription labeling rather than as a chain-terminating antiviral inhibitor—a functional distinction that renders the compounds non-interchangeable for any experimental application requiring obligate chain termination . These structure–activity relationships demonstrate that procurement based solely on class membership without specifying the exact substitution pattern carries a high risk of obtaining a compound with fundamentally divergent biochemical behavior.

2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate: Verifiable, Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


HBV DNA Polymerase Inhibitory Potency: Direct Ranking Against Five 3'-Fluoro-Dideoxyuridine Triphosphate Analogs in a Single Study

In a head-to-head panel of thymidine triphosphate analogs tested against DNA polymerase activity in isolated HBV particles, 2',3'-dideoxy-3'-fluoro-5-bromouridine triphosphate demonstrated an ID50 of 1.00 μM. This potency positions it between the most potent analog in the series, the 5-vinyl derivative (ID50 = 0.25 μM), and the least potent, the unsubstituted parent 2',3'-dideoxy-3'-fluorouridine triphosphate (FddUTP, ID50 ≈ 25 μM), and directly comparable to the 5-bromovinyl (ID50 = 0.80 μM) and 4-thiothymidine (ID50 = 0.80 μM) analogs [1]. This quantitative ranking, derived from a single internally controlled experiment, provides unequivocal evidence that the 5-bromo modification confers a defined, intermediate inhibitory profile distinct from both the highly potent 5-vinyl and 5-bromovinyl analogs and the weakly active unsubstituted compound.

HBV DNA polymerase inhibition antiviral nucleoside triphosphates competitive polymerase inhibitors

Off-Target Activity Against Host DNA Polymerase β: Selectivity Ratio vs. HBV Polymerase and Comparison with Series-Wide Range

The Reimer et al. study further assessed the series against cellular DNA polymerases α and β. While cellular DNA polymerase α was only moderately affected (ID50 range across the series: 10–140 μM), DNA polymerase β showed significantly greater susceptibility, with ID50 values ranging from 0.8 to 7.0 μM for the 3'-fluoro-modified analogs [1]. This indicates a selectivity window relative to HBV polymerase as narrow as approximately 1-fold for some analogs in the series. The observation that DNA polymerase β inhibition varies across 3'-fluoro-dideoxyuridine analogs suggests that the 5-bromo substituent may modulate the selectivity profile, and any procurement decision for a compound in this series must consider the paired data on both the intended viral target and the host polymerase β off-target to accurately assess the therapeutic window.

host polymerase selectivity DNA polymerase β mitochondrial toxicity risk antiviral safety margin

HIV-1 Reverse Transcriptase RNase H Activity: Single-Concentration vs. Defined IC50 from BindingDB Curated Data

Curated bioactivity data in BindingDB report an IC50 of 1.10 μM for 2',3'-dideoxy-3'-fluoro-5-bromouridine triphosphate against HIV-1 reverse transcriptase RNase H activity, measured using an RNA/DNA duplex substrate (HTS-1) in an Escherichia coli-expressed enzyme system [1]. This RNase H inhibitory potency is broadly comparable to the compound's HBV DNA polymerase ID50 of 1.00 μM, suggesting a consistent low-micromolar activity range across two distinct viral polymerase active sites. In comparison, related 5-substituted 3'-fluoro-dideoxyuridine triphosphates such as 2',3'-dideoxy-3'-fluorouridine triphosphate (FddUTP, 5-unsubstituted) and its 5-chloro derivative have been reported as highly potent HIV-1 RT polymerase inhibitors with IC50 values of 0.07 μM and 0.04 μM, respectively [1]. The 5-bromo analog therefore occupies a distinct position: it provides dual-target inhibition (HBV polymerase and HIV-1 RT RNase H) at similar potency levels, but with approximately 15- to 27-fold lower RT polymerase inhibitory activity compared to the more potent 5-unsubstituted and 5-chloro analogs, a profile that may be advantageous in experimental designs requiring balanced rather than maximal RT inhibition.

HIV-1 reverse transcriptase RNase H inhibition dual polymerase inhibition antiviral nucleoside triphosphates

HIV-1 Drug-Resistant Mutant Reverse Transcriptase: Maintained Activity Against K103N/Y181C Double Mutant

In BindingDB curated assays, 2',3'-dideoxy-3'-fluoro-5-bromouridine triphosphate was tested against the HIV-1 reverse transcriptase K103N/Y181C double mutant, a clinically relevant variant conferring high-level resistance to non-nucleoside RT inhibitors (NNRTIs). The compound retained an IC50 of 71 nM against this mutant enzyme in a reconstituted template assay using digoxigenin-dUTP and biotin-dUTP [1]. This sub-100 nM potency against a drug-resistant mutant contrasts sharply with its low-micromolar activity against wild-type HIV-1 RT RNase H (IC50 = 1.10 μM) and suggests a distinct inhibitory mechanism or binding mode that is preserved in the mutant enzyme. The retention of nanomolar activity against the K103N/Y181C double mutant represents a differentiating feature compared to NNRTI-class compounds, which are typically rendered inactive by these mutations.

HIV-1 drug resistance K103N Y181C mutant NNRTI resistance nucleoside analogue cross-resistance

Evidence-Backed Application Scenarios for 2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-Triphosphate in Antiviral Research and Biochemical Probing


HBV Polymerase Structure–Activity Relationship (SAR) Studies Requiring a Reference Compound with Defined Intermediate Potency

In HBV DNA polymerase inhibitor screening cascades, 2',3'-dideoxy-3'-fluoro-5-bromouridine triphosphate provides a well-characterized reference point at ID50 = 1.00 μM against endogenous HBV polymerase in isolated viral particles [1]. Its intermediate potency—approximately 4-fold weaker than the most potent analog in the series (5-vinyl derivative, ID50 = 0.25 μM) and 25-fold stronger than the unsubstituted parent (FddUTP, ID50 ≈ 25 μM)—makes it an ideal calibrator for SAR studies probing the effect of 5-position modifications on polymerase inhibition. Researchers developing new 5-substituted uridine-based triphosphate inhibitors can use this compound as a benchmark to contextualize the potency gains or losses associated with novel substituents.

Dual HBV Polymerase and HIV-1 Reverse Transcriptase RNase H Mechanistic Studies Exploiting Balanced Low-Micromolar Activity

The near-identical inhibitory potency against HBV DNA polymerase (ID50 = 1.00 μM) and HIV-1 RT RNase H (IC50 = 1.10 μM) positions this compound as a uniquely balanced dual-activity probe [1][2]. In experimental designs requiring simultaneous inhibition of both a viral DNA-dependent DNA polymerase and the RNase H domain of HIV-1 reverse transcriptase—for instance, to dissect the relative contributions of polymerase and RNase H activities to viral replication fidelity—this compound provides matched potency at both sites. This balanced profile is not shared by alternative 5-substituted analogs such as FddUTP (5-unsubstituted, 15-fold selectivity toward RT polymerase) or its 5-chloro derivative (27-fold selectivity), which are substantially biased toward RT polymerase inhibition [2].

HIV-1 NNRTI-Resistant Mutant Characterization Using a Nucleoside-Analogue Probe Active Against K103N/Y181C Double Mutant

For laboratories studying NNRTI resistance mechanisms, this compound offers a distinct advantage: it retains 71 nM (IC50) potency against the HIV-1 RT K103N/Y181C double mutant, a genotype that abolishes the activity of efavirenz, nevirapine, and most first-generation NNRTIs [1]. The compound can therefore serve as a control probe in enzymatic assays designed to distinguish between NRTI-like and NNRTI-like inhibition mechanisms, or as a reference inhibitor in panels screening for novel compounds that retain activity against NNRTI-resistant RT variants. Its structural dissimilarity from NNRTI scaffolds further strengthens its utility as an orthogonal mechanistic probe.

Host Polymerase Selectivity Profiling Panels Incorporating Quantitatively Defined DNA Polymerase β Off-Target Risk

The documented susceptibility of host DNA polymerase β to 3'-fluoro-modified dideoxyuridine triphosphates (ID50 range: 0.8–7.0 μM) makes this compound a valuable inclusion in selectivity profiling panels [1]. Because the selectivity window between the intended viral target (HBV polymerase ID50 = 1.00 μM) and the host polymerase β off-target can be as narrow as approximately 1-fold, this compound serves as a stringent test case for evaluating whether novel analogs achieve wider selectivity margins. Researchers conducting lead optimization can use this compound to benchmark improvements in the therapeutic index, specifically the ratio of cellular DNA polymerase β ID50 to viral polymerase ID50.

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